2-Bromo-6-cyclopropanecarbonyl-4-methylphenol

Description

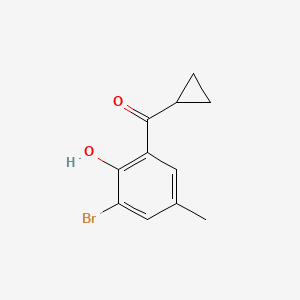

2-Bromo-6-cyclopropanecarbonyl-4-methylphenol is a substituted phenol derivative with a unique substitution pattern: a bromine atom at position 2, a methyl group at position 4, and a cyclopropanecarbonyl group at position 6. The cyclopropanecarbonyl moiety introduces both steric bulk and electronic effects due to the electron-withdrawing nature of the carbonyl group and the strained cyclopropane ring. This compound is of interest in organic synthesis and medicinal chemistry, where its substituents may influence reactivity, bioavailability, and interactions with biological targets.

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

(3-bromo-2-hydroxy-5-methylphenyl)-cyclopropylmethanone |

InChI |

InChI=1S/C11H11BrO2/c1-6-4-8(10(13)7-2-3-7)11(14)9(12)5-6/h4-5,7,14H,2-3H2,1H3 |

InChI Key |

SLFAQFWWHBUGKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Continuous Bromination of p-Cresol

The most industrially relevant and efficient method to prepare 2-bromo-4-methylphenol involves continuous bromination of p-cresol in the presence of solvents, as described in multiple patents.

Process Summary:

| Step | Description |

|---|---|

| 1 | Prepare solutions of bromine and p-cresol diluted in suitable solvents (e.g., methyl chloride, chloroform). |

| 2 | Mix bromine and p-cresol solutions continuously in a reactor equipped with a mixing device. |

| 3 | Control molar ratio of bromine to p-cresol between 0.8 to 1.1 (optimal ~1.0). |

| 4 | Maintain temperature of reactants entering reactor between -35°C to 30°C; reactor outlet temperature between -25°C to 50°C. |

| 5 | After reaction completion, separate hydrogen bromide and solvents by distillation. |

| 6 | Purify crude product by distillation or recrystallization to obtain 2-bromo-4-methylphenol. |

| Parameter | Range/Value |

|---|---|

| Bromine concentration | 5–100% (preferably 20–50%) |

| p-Cresol concentration | 5–100% (preferably 20–50%) |

| Bromine to p-Cresol molar ratio | 0.8–1.1 (optimal 0.98–1.03) |

| Temperature (reactants) | -35 to 30 °C (preferably -20 to 10 °C) |

| Temperature (reactor outlet) | -25 to 50 °C (preferably -15 to 30 °C) |

- Continuous process reduces side reactions (e.g., dibromination).

- High selectivity and yield (~90–95%).

- Efficient removal of hydrogen bromide byproduct.

- Scalable for industrial production.

Batch Bromination with Bromine and Hydrogen Peroxide

An alternative batch method involves bromination of 4-methylphenol or 4-fluoro-2-methylphenol using bromine and hydrogen peroxide in organic solvent-water biphasic systems at low temperatures (-10 to 5 °C).

| Reagent | Amount (g) | Notes |

|---|---|---|

| 4-Methylphenol or derivative | ~110 | Starting material |

| Bromine | ~75 | Added dropwise at low temp |

| Hydrogen peroxide | ~69 | Added after bromine addition |

| Solvent (Dichloromethane or Chloroform) | ~443 | Organic phase |

| Water | ~332 | Aqueous phase |

- Bromine is added slowly at -10 to 5 °C with cooling to control exotherm.

- Hydrogen peroxide is added to assist reaction completion.

- After stirring and heat preservation for 1 hour, the organic layer is separated.

- Product is purified by vacuum distillation and ethanol recrystallization.

- Yields of 94–95% with product purity >99% (GC analysis).

Introduction of the Cyclopropanecarbonyl Group at Position 6

The cyclopropanecarbonyl substituent is typically introduced via electrophilic aromatic substitution acylation (Friedel-Crafts acylation) on the brominated methylphenol intermediate.

Friedel-Crafts Acylation

$$

\text{2-Bromo-4-methylphenol} + \text{Cyclopropanecarbonyl chloride} \xrightarrow[\text{Lewis acid}]{\text{e.g., AlCl}_3} \text{this compound}

$$

| Parameter | Condition/Value |

|---|---|

| Acylating agent | Cyclopropanecarbonyl chloride |

| Catalyst | Aluminum chloride (AlCl3) or equivalent Lewis acid |

| Solvent | Dichloromethane or carbon disulfide |

| Temperature | 0 to 25 °C initially, then room temperature |

| Reaction time | 1–4 hours |

| Work-up | Quenching with water or dilute acid, extraction, and purification |

- The phenol hydroxyl group may be protected (e.g., as methyl ether) prior to acylation to avoid side reactions.

- Position 6 is favored for acylation due to directing effects of substituents.

- Reaction conditions must be optimized to prevent polyacylation or degradation.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield / Purity |

|---|---|---|---|---|---|

| 1 | Bromination | 4-Methylphenol (p-cresol) | Bromine (0.8–1.1 equiv), solvent, 0 to 30 °C, continuous or batch process | 2-Bromo-4-methylphenol | 90–95% yield, >99% purity |

| 2 | Friedel-Crafts Acylation | 2-Bromo-4-methylphenol | Cyclopropanecarbonyl chloride, AlCl3, solvent, 0–25 °C | This compound | Typically 70–85% (literature range) |

Analytical and Purification Techniques

- Gas Chromatography (GC): Used to monitor reaction progress and purity (>99% purity achieved in bromination step).

- Vacuum Distillation: Employed to purify brominated intermediates.

- Recrystallization: Ethanol or other solvents used to obtain pure crystalline products.

- Column Chromatography: For fine purification if required.

- NMR and Mass Spectrometry: To confirm structure and substitution pattern.

Research Findings and Considerations

- The continuous bromination process offers superior control over monobromination selectivity, minimizing dibromo by-products, which is critical for high purity in subsequent acylation steps.

- Low temperature and controlled addition of bromine are essential to prevent overbromination and degradation.

- The choice of solvent (chlorinated solvents like dichloromethane or chloroform) is crucial for solubility and reaction kinetics.

- Protection of the phenol group prior to acylation may improve yields and selectivity.

- The cyclopropanecarbonyl group introduction requires careful control of Lewis acid catalyst and temperature to avoid side reactions.

Chemical Reactions Analysis

Key Reaction Conditions

For bromination steps, conditions from related compounds (e.g., 2-bromo-4-methylphenol) provide insights:

| Parameter | Typical Range | Source |

|---|---|---|

| Solvent | Ethylene dichloride, chloroform | |

| Temperature | -35°C to 30°C | |

| Mole ratio (Br₂:p-cresol) | 0.8–1.1 | |

| Reaction time | Depends on mixing efficiency |

Bromination

The bromination of 4-methylphenol derivatives follows electrophilic aromatic substitution. The methyl group directs bromine to the ortho and para positions, but steric effects and solvent choice influence selectivity. In continuous bromination processes, rapid mixing and controlled temperature minimize side reactions (e.g., dibromination) .

Potential Reaction Challenges

-

Regioselectivity : The bromine and methyl groups may compete for directing incoming electrophiles.

-

Stability : The cyclopropanecarbonyl group’s strain could lead to instability under high temperatures or acidic conditions.

-

Purification : Separating the desired product from byproducts (e.g., dibrominated species) may require distillation or chromatography .

Comparison with Analogous Compounds

Analytical Methods

Scientific Research Applications

2-Bromo-6-cyclopropanecarbonyl-4-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclopropanecarbonyl-4-methylphenol involves its interaction with specific molecular targets. The bromine atom and the cyclopropanecarbonyl group contribute to its reactivity and ability to form covalent bonds with target molecules. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-Bromo-6-cyclopropanecarbonyl-4-methylphenol and related brominated phenolic compounds.

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s cyclopropanecarbonyl group (electron-withdrawing) and bromine atom enhance phenol acidity compared to 2-Bromo-4-chloro-6-methylphenol (), where the methyl group (electron-donating) counteracts the electron-withdrawing effects of bromine and chlorine . In 2-Bromo-4'-methoxyacetophenone (), the methoxy group (electron-donating) reduces acidity relative to the target compound .

- Steric Bulk: The cyclopropanecarbonyl group introduces greater steric hindrance than the isopropyl group in 4-Bromo-2-chloro-6-isopropylphenol (). This may limit rotational freedom and influence binding interactions in biological systems .

Physicochemical Properties

- Lipophilicity: The cyclopropanecarbonyl group increases lipophilicity (logP estimated >3) compared to 2-Bromo-4-chloro-6-methylphenol (logP ~2.5) and 4-Bromo-2-chloro-6-isopropylphenol (logP ~3.0) . This property may enhance membrane permeability in drug design.

- Thermal Stability: The strained cyclopropane ring in the target compound may reduce thermal stability compared to compounds with non-cyclic substituents (e.g., ).

Structural Insights from Crystallography

The cyclopropanecarbonyl group in the target compound likely induces non-planarity, affecting crystal packing and solubility .

Biological Activity

2-Bromo-6-cyclopropanecarbonyl-4-methylphenol is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C11H11BrO2

- Molecular Weight : 271.11 g/mol

- IUPAC Name : 2-bromo-6-(cyclopropanecarbonyl)-4-methylphenol

The biological activity of this compound can be attributed to its structural features, particularly the bromine atom and the cyclopropanecarbonyl group. These components may interact with various biological targets, including enzymes and receptors.

-

Antimicrobial Activity :

- Studies have shown that phenolic compounds exhibit antimicrobial properties. The presence of the bromine atom may enhance this activity by increasing the lipophilicity of the compound, allowing better membrane penetration.

- A comparative study indicated that similar brominated phenols had significant antibacterial effects against Gram-positive and Gram-negative bacteria .

-

Analgesic Activity :

- Preliminary research suggests that derivatives of phenolic compounds can exhibit analgesic properties. The structural similarity to known analgesics indicates potential for pain relief applications .

- A study highlighted that modifications in the phenolic structure could lead to varying affinities for opioid receptors, suggesting a need for further investigation into this compound's analgesic efficacy .

-

Anticancer Potential :

- The cyclopropane moiety is known for its reactivity in biological systems, which may contribute to anticancer activity. Compounds with similar structures have been studied for their ability to inhibit tumor growth in various cancer models .

- Research has indicated that some cyclopropane derivatives can induce apoptosis in cancer cells, warranting further exploration of this compound in oncological studies .

Case Studies

- Antimicrobial Efficacy :

- Analgesic Studies :

- Cancer Research :

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-cyclopropanecarbonyl-4-methylphenol, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 4-methylphenol with cyclopropanecarbonyl chloride, followed by regioselective bromination. Key variables include temperature (0–5°C for bromination to avoid polybromination) and solvent choice (e.g., dichloromethane for acylation). Catalyst selection (e.g., AlCl₃ for acylation) and stoichiometric control of Br₂ or N-bromosuccinimide (NBS) are critical for yield optimization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can NMR spectroscopy resolve structural ambiguities in intermediates or final products?

- Methodological Answer: ¹H NMR can distinguish between ortho/para substituents via coupling constants (e.g., aromatic protons adjacent to bromine exhibit deshielding). ¹³C NMR confirms the cyclopropane carbonyl group (δ ~200 ppm for ketone carbonyl). For brominated derivatives, DEPT-135 or HSQC experiments clarify carbon connectivity. Comparative analysis with analogous compounds (e.g., 2-bromo-4-chlorophenol ) aids in peak assignment.

Q. What crystallographic techniques are suitable for determining the molecular structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Crystallization via slow evaporation (solvent: ethanol/water mixtures) is advised. ORTEP-3 can generate thermal ellipsoid diagrams to visualize disorder or anisotropic displacement. For bromine-heavy structures, high-resolution data (Mo-Kα radiation) and TWINABS for absorption corrections are essential to address potential twinning .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict reactivity or stability differences between brominated phenolic derivatives?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) model steric effects from the cyclopropane group. Comparative studies with halogen-substituted analogs (e.g., 2-bromo-4-chlorophenylacetic acid ) validate computational predictions against experimental data .

Q. What strategies mitigate contradictions between experimental and theoretical data in crystallographic refinement?

- Methodological Answer: Discrepancies in bond lengths/angles may arise from thermal motion or static disorder. Use SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions. If computational results (e.g., DFT-optimized geometry) conflict, re-examine solvent effects or lattice packing forces in the model .

Q. How can hygroscopic intermediates be stabilized during multi-step synthesis?

- Methodological Answer: Protect hygroscopic groups (e.g., phenolic -OH) with trimethylsilyl (TMS) or acetyl moieties. Store intermediates under inert atmosphere (N₂/Ar) at 0–6°C . For brominated intermediates, avoid prolonged exposure to light to prevent degradation. Lyophilization or storage with molecular sieves (3Å) in anhydrous solvents (e.g., THF) enhances stability.

Q. What mechanistic insights explain regioselectivity challenges in cyclopropane functionalization?

- Methodological Answer: Steric hindrance from the cyclopropane ring directs electrophilic substitution to the less hindered para position. Kinetic vs. thermodynamic control can be probed via time-resolved NMR or quenching experiments. Isotopic labeling (e.g., deuterated solvents) tracks protonation pathways. Comparative studies with non-cyclopropanated analogs (e.g., 2-bromo-6-methylphenol ) highlight steric/electronic contributions .

Methodological Notes

- Crystallography : Prioritize high-resolution datasets (Rint < 0.05) and validate refinement with R1/wR2 convergence tests .

- Synthesis : Monitor bromination via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity via melting point (mp) comparison .

- Computational Modeling : Benchmark DFT results against crystallographic data to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.